{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Description
Properties
IUPAC Name |
4-[2-(1-methylimidazol-2-yl)ethyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15-9-8-14-12(15)7-4-10-2-5-11(13)6-3-10;;/h2-3,5-6,8-9H,4,7,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDESUQALAEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where the imidazole derivative reacts with a phenyl halide in the presence of a base.
Formation of the Amine Group: The amine group is typically introduced through a reduction reaction, where a nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a metal catalyst.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the phenyl group is oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or imidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a metal catalyst, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Oxidized derivatives of the imidazole ring or phenyl group.
Reduction Products: Amines formed from the reduction of nitro groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole moieties exhibit antimicrobial properties. Studies have shown that {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride demonstrates activity against several bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Imidazole derivatives have been investigated for their potential anticancer effects. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms . Further in vitro and in vivo studies are needed to elucidate its efficacy and mechanism of action.
Pesticide Development
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The imidazole group has been linked to enhanced biological activity against pests, providing a pathway for developing more effective agricultural chemicals .
Polymerization Initiators
In materials science, {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride can serve as a polymerization initiator due to its ability to generate radicals under specific conditions. This property is valuable for synthesizing polymers with tailored properties for various industrial applications .
Mechanism of Action
The mechanism by which {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites in enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and amine groups may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Insights
Substitution Position :
- The 4-phenyl substitution in the target compound (vs. 3-phenyl in QY-9261 ) likely improves alignment with hydrophobic receptor pockets, as seen in analogous 4-substituted aryl amines .
- Chlorine or fluorine substituents (e.g., in and ) increase lipophilicity but may introduce steric hindrance compared to the target’s unsubstituted phenyl group.
Salt Form :
- The dihydrochloride salt in the target and enhances aqueous solubility compared to free bases (e.g., ), critical for in vivo applications.
Imidazole Orientation: The 1-methylimidazol-2-yl group in the target (vs.
Research Findings from Analogous Compounds
- Synthetic Yields : Low yields (~10%) for benzimidazole derivatives (e.g., ) highlight challenges in synthesizing sterically hindered imidazole-linked amines. The target compound’s synthesis likely requires optimized coupling conditions.
- Biological Activity : Imidazole-2-yl derivatives (e.g., ) show higher receptor-binding affinity than imidazole-1-yl analogs due to favorable tautomerization states .
- Purity and Stability : High purity (>95%) is consistently achieved for dihydrochloride salts (), whereas free bases (e.g., ) may require additional stabilization .
Biological Activity
The compound {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride is a derivative of imidazole and has drawn attention due to its potential biological activities. The imidazole ring is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride can be represented as follows:
This structure incorporates an imidazole moiety, which is pivotal in mediating its biological effects.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of imidazole derivatives, including those similar to {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride. The compound has shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 µg/mL |
| Escherichia coli | 20–40 µM |
| Caulobacter crescentus | Very good activity |
These results indicate that the compound possesses potent antibacterial properties, particularly against resistant strains like MRSA.
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity. For instance, derivatives with similar structures have shown effectiveness against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 78.23 µM . This suggests a broad-spectrum efficacy that could be harnessed in clinical settings.
Anticancer Activity
The anticancer potential of {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride has also been explored. Studies indicate that compounds with imidazole rings exhibit significant antiproliferative effects on various cancer cell lines:
| Cell Line | Effect |
|---|---|
| A549 (lung cancer) | Preferential suppression of growth |
| Fibroblasts (non-tumor) | Slower growth compared to cancer cells |
This differential effect highlights the compound's potential as a targeted cancer therapy.
The mechanisms underlying the biological activities of {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride involve several pathways:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The imidazole ring can intercalate into DNA, inhibiting replication and transcription processes in both bacteria and cancer cells.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death.
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole derivatives, including {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride. These derivatives were tested against multiple pathogens and cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic applications .
Q & A
Q. Q1. What are the critical steps in synthesizing {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride, and how can intermediates be characterized?
Methodology:
Q. Q2. How can researchers confirm the purity and stability of the dihydrochloride salt form?
Methodology:
- HPLC Analysis: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (80:20). Purity >95% is typical for research-grade material .
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by TLC or HPLC for decomposition products (e.g., free base formation) .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve structural ambiguities in this compound?
Methodology:
- Single-Crystal X-Ray Diffraction: Use SHELXL for refinement . Key parameters:
- Space group determination (e.g., P2/c for similar imidazole derivatives).
- Hydrogen bonding between chloride ions and amine/imidazole protons (bond lengths: ~2.8–3.2 Å) .
- Validation: Cross-check with Cambridge Structural Database (CSD) entries for analogous compounds (e.g., CSD refcode: XYZ123).
Q. Q4. What strategies mitigate contradictions in biological activity data across studies?
Methodology:
- Dose-Response Consistency: Standardize assays (e.g., receptor binding IC) using a shared reference compound (e.g., histamine H receptor antagonists for comparative analysis) .
- Solubility Optimization: Address discrepancies by testing solubility in DMSO/PBS mixtures (target: >1 mM for in vitro assays) .
Q. Q5. How can computational modeling predict interactions with biological targets?
Methodology:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
